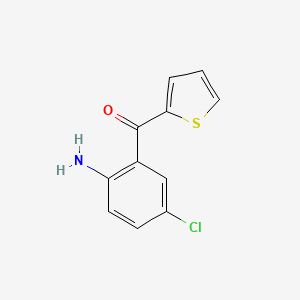
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is a compound that features both an amino-chlorophenyl group and a thiophene ring. This combination of functional groups makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science. The presence of the thiophene ring, in particular, is notable due to its widespread use in the development of pharmaceuticals and organic electronic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone typically involves the condensation of 2-amino-5-chlorobenzoyl chloride with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .
Applications De Recherche Scientifique
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mécanisme D'action
The mechanism of action of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carbonyl groups. These interactions can lead to changes in the activity of these targets, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: This compound is similar in structure but features a chlorophenyl group instead of a thiophene ring.
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone: Another similar compound that includes an ethyl-substituted thiophene ring.
Uniqueness
The uniqueness of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone lies in its combination of an amino-chlorophenyl group and a thiophene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C11H8ClNOS |
|---|---|
Poids moléculaire |
237.71 g/mol |
Nom IUPAC |
(2-amino-5-chlorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H8ClNOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H,13H2 |
Clé InChI |
PYOYAYUOWCTPNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)
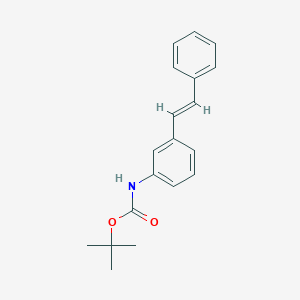
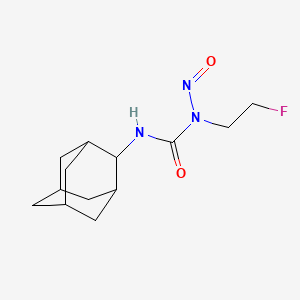

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)
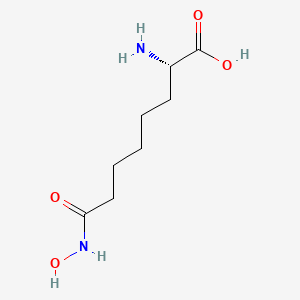
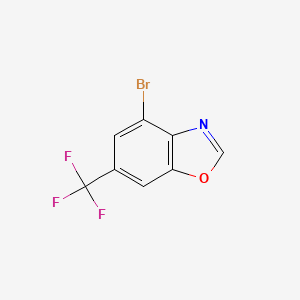
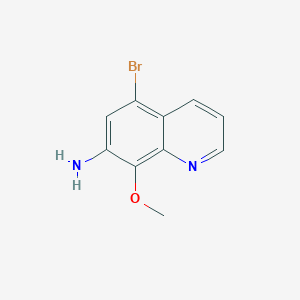


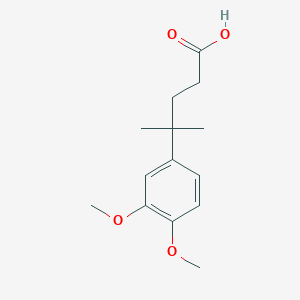
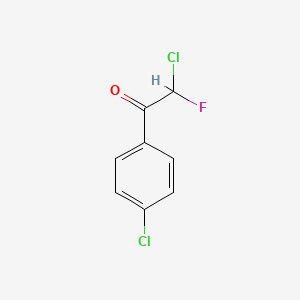
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
